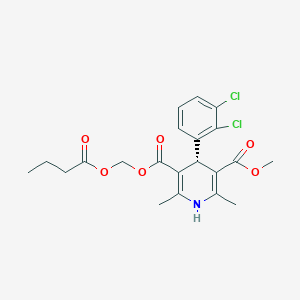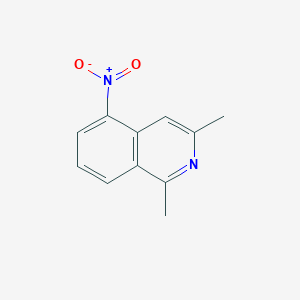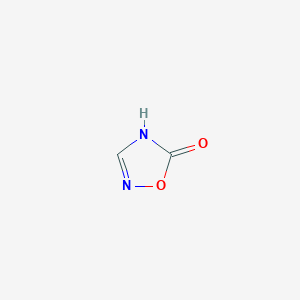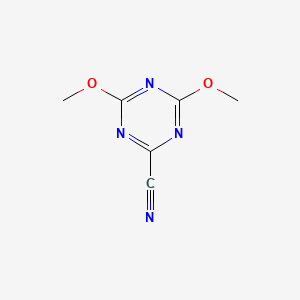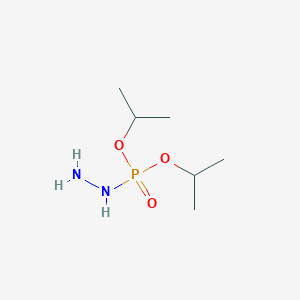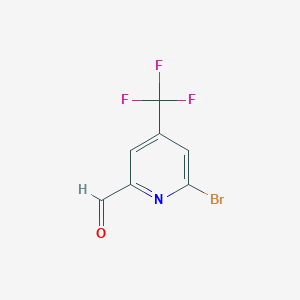
Ethyl 7-fluoroquinoline-6-carboxylate
概要
説明
Ethyl 7-fluoroquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties, making it a valuable compound in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of halogen atoms or diaza groups, followed by cyclization reactions . The reaction conditions often involve the use of catalysts, such as clay or other recyclable catalysts, and can be performed under microwave irradiation or solvent-free conditions to promote greener and more sustainable chemical processes .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Ethyl 7-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide or ammonia in liquid ammonia are employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
Ethyl 7-fluoroquinoline-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antiviral, and antineoplastic activities.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of liquid crystals and cyanine dyes
作用機序
The mechanism of action of ethyl 7-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking the replication fork and causing bacterial cell death . The compound’s unique structure allows it to effectively penetrate bacterial cells and exert its effects .
類似化合物との比較
- 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Ciprofloxacin
- Moxifloxacin
Comparison: Ethyl 7-fluoroquinoline-6-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct properties compared to other fluoroquinolines. For example, while ciprofloxacin and moxifloxacin are well-known fluoroquinolones with broad-spectrum antibacterial activity, this compound offers unique advantages in terms of its synthetic accessibility and potential for further functionalization .
特性
分子式 |
C12H10FNO2 |
|---|---|
分子量 |
219.21 g/mol |
IUPAC名 |
ethyl 7-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)7-10(9)13/h3-7H,2H2,1H3 |
InChIキー |
VFAYOJXREITCQO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
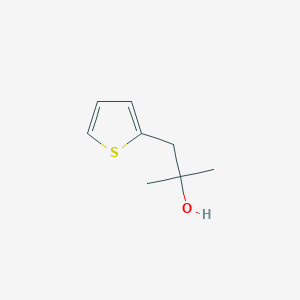
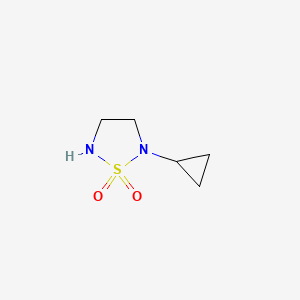
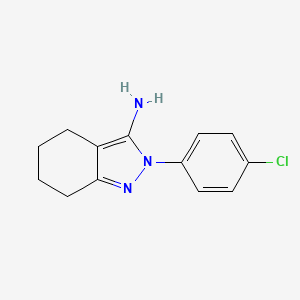
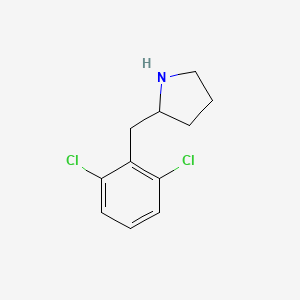
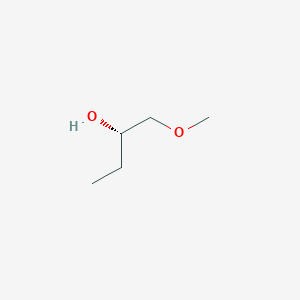
![3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile](/img/structure/B8700429.png)

![Methyl [(3-sulfanylpropyl)sulfanyl]acetate](/img/structure/B8700454.png)
